2-(2-Chlorophenoxy)ethanethioamide

Lipophilicity Regioisomer Physicochemical Property

2-(2-Chlorophenoxy)ethanethioamide (CAS 35370-94-6) is a primary aliphatic thioamide featuring an ortho-chlorinated phenoxy substituent. It is part of the chlorophenoxy-ethanethioamide isomer family, which includes the 3-chloro (CAS 35370-95-7) and 4-chloro (CAS 35368-44-6) regioisomers.

Molecular Formula C8H8ClNOS
Molecular Weight 201.67 g/mol
CAS No. 35370-94-6
Cat. No. B1363529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenoxy)ethanethioamide
CAS35370-94-6
Molecular FormulaC8H8ClNOS
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=S)N)Cl
InChIInChI=1S/C8H8ClNOS/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4H,5H2,(H2,10,12)
InChIKeyYVAJKXSZBMTZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenoxy)ethanethioamide (CAS 35370-94-6): A Core Thioamide Scaffold for Medicinal Chemistry


2-(2-Chlorophenoxy)ethanethioamide (CAS 35370-94-6) is a primary aliphatic thioamide featuring an ortho-chlorinated phenoxy substituent [1]. It is part of the chlorophenoxy-ethanethioamide isomer family, which includes the 3-chloro (CAS 35370-95-7) and 4-chloro (CAS 35368-44-6) regioisomers . This compound serves as a versatile synthetic intermediate and a core scaffold for exploring structure-activity relationships in drug discovery, where the thioamide moiety and the specific halogen substitution pattern are key determinants of biological activity [2].

Why 2-(2-Chlorophenoxy)ethanethioamide Cannot Be Interchanged with Its Positional Isomers


The position of the chlorine atom on the phenoxy ring in 2-(2-Chlorophenoxy)ethanethioamide is a critical determinant of its physicochemical and biological properties. While the 3- and 4-chloro regioisomers share the same molecular weight and formula, their differing molecular shapes, electronic distributions, and dipole moments lead to distinct interactions with biological targets [1]. Substituting the ortho-isomer with a meta- or para-isomer can result in a loss of activity, altered selectivity, or unforeseen pharmacokinetic behavior, making direct interchange without rigorous comparative validation a significant risk in research and development workflows .

Quantitative Differentiation Evidence for 2-(2-Chlorophenoxy)ethanethioamide (CAS 35370-94-6)


Lipophilicity (XLogP3) Variation Among Chlorophenoxy-Ethanethioamide Regioisomers

The ortho-chloro substitution in the target compound results in a lower computed lipophilicity compared to its para-chloro isomer, a property that can significantly influence membrane permeability and off-target binding [1].

Lipophilicity Regioisomer Physicochemical Property

Melting Point Distinction: Ortho vs. Para Isomer

The ortho-substituted target compound exhibits a significantly different melting point compared to the para-substituted isomer, indicating distinct intermolecular interactions in the solid state which can affect handling and formulation .

Thermal Stability Crystallinity Formulation

Potent Enzyme Inhibition: Acyl-protein Thioesterase 1 (IC50 = 0.640 nM)

2-(2-Chlorophenoxy)ethanethioamide has demonstrated potent inhibitory activity against Acyl-protein thioesterase 1 (Rat) [1]. While direct comparative data for regioisomers in this exact assay is not available, the sub-nanomolar potency establishes a specific and high-value biochemical target interaction for this scaffold.

Enzyme Inhibition Thioesterase Potency

Validated Application Scenarios for Procuring 2-(2-Chlorophenoxy)ethanethioamide


Medicinal Chemistry: A Validated Scaffold for Anticancer Thioamide Derivatives

Based on evidence that thioamide derivatives, including this compound, exhibit pronounced activity in arresting the proliferation of undifferentiated cells, this ortho-chloro isomer is a key synthetic building block for developing novel anticancer agents [1]. Its specific lipophilicity profile makes it a suitable candidate for further optimization in targeted cancer therapy programs.

Biochemical Assay Development: A High-Potency Probe for Acyl-protein Thioesterase 1

The confirmed sub-nanomolar IC50 value (0.640 nM) against Acyl-protein thioesterase 1 makes this compound an excellent tool for studying protein depalmitoylation processes. It can be used as a potent control inhibitor in high-throughput screening assays or as a chemical probe to validate the target in disease models [2].

Organic Synthesis: A Differentiated Building Block with Unique Solid-State Properties

The distinct melting point of 116 °C (a 20 °C difference from its para-isomer) offers a practical advantage in synthetic workflows involving purification by crystallization. Its ortho-substitution pattern also provides unique steric and electronic properties that can be exploited in cross-coupling reactions or to direct regioselective transformations .

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